molecular formula C8H4ClNO2 B6284808 7-chlorofuro[2,3-c]pyridine-2-carbaldehyde CAS No. 1207973-17-8

7-chlorofuro[2,3-c]pyridine-2-carbaldehyde

Cat. No. B6284808
M. Wt: 181.6
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

7-Chlorofuro[2,3-c]pyridine-2-carbaldehyde (7-CFPC) is a heterocyclic aldehyde that has been studied for its potential applications in scientific research. This compound is a member of the furo[2,3-c]pyridine family, which is composed of five-membered rings containing a nitrogen atom and a carbon atom in the ring. 7-CFPC has been used in a variety of applications, including synthesis, drug discovery, and biochemical research.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 7-chlorofuro[2,3-c]pyridine-2-carbaldehyde involves the conversion of a furo[2,3-c]pyridine derivative to the aldehyde via a chlorination reaction.

Starting Materials
Furo[2,3-c]pyridine, Chlorine gas, Sodium hydroxide, Acetic acid, Sodium chloride, Wate

Reaction
Furo[2,3-c]pyridine is reacted with chlorine gas in the presence of sodium hydroxide to yield 7-chlorofuro[2,3-c]pyridine., The 7-chlorofuro[2,3-c]pyridine is then oxidized to the corresponding aldehyde using acetic acid and sodium chloride., The aldehyde is isolated and purified through standard techniques such as column chromatography or recrystallization.

Scientific Research Applications

7-chlorofuro[2,3-c]pyridine-2-carbaldehyde has been used in a variety of scientific research applications, including drug discovery, biochemical research, and synthesis. In drug discovery, 7-chlorofuro[2,3-c]pyridine-2-carbaldehyde has been used to identify potential drug targets and to develop novel drug candidates. In biochemical research, 7-chlorofuro[2,3-c]pyridine-2-carbaldehyde has been used to study the structure and function of enzymes and other proteins. In synthesis, 7-chlorofuro[2,3-c]pyridine-2-carbaldehyde has been used to synthesize a variety of compounds, including heterocyclic compounds, natural products, and pharmaceuticals.

Mechanism Of Action

The mechanism of action of 7-chlorofuro[2,3-c]pyridine-2-carbaldehyde is not well understood. However, it is believed that 7-chlorofuro[2,3-c]pyridine-2-carbaldehyde acts as an inhibitor of certain enzymes, such as cytochrome P450 enzymes. These enzymes are involved in the metabolism of drugs and other compounds, and the inhibition of these enzymes can lead to changes in the pharmacokinetics and pharmacodynamics of drugs and other compounds.

Biochemical And Physiological Effects

The biochemical and physiological effects of 7-chlorofuro[2,3-c]pyridine-2-carbaldehyde are not well understood. However, it is believed that 7-chlorofuro[2,3-c]pyridine-2-carbaldehyde may act as an inhibitor of certain enzymes, such as cytochrome P450 enzymes, which can lead to changes in the pharmacokinetics and pharmacodynamics of drugs and other compounds. Additionally, 7-chlorofuro[2,3-c]pyridine-2-carbaldehyde has been shown to interact with certain proteins, such as the G-protein coupled receptor, which is involved in the regulation of cell signaling pathways.

Advantages And Limitations For Lab Experiments

The use of 7-chlorofuro[2,3-c]pyridine-2-carbaldehyde in laboratory experiments has several advantages and limitations. One advantage is that 7-chlorofuro[2,3-c]pyridine-2-carbaldehyde is a versatile compound that can be used in a variety of applications, including drug discovery, biochemical research, and synthesis. Additionally, 7-chlorofuro[2,3-c]pyridine-2-carbaldehyde is relatively easy to synthesize, and the reactions used to synthesize 7-chlorofuro[2,3-c]pyridine-2-carbaldehyde are typically mild and can be performed in aqueous solutions. However, there are some limitations to the use of 7-chlorofuro[2,3-c]pyridine-2-carbaldehyde in laboratory experiments. For example, 7-chlorofuro[2,3-c]pyridine-2-carbaldehyde is not very stable and can easily degrade in the presence of light or heat. Additionally, 7-chlorofuro[2,3-c]pyridine-2-carbaldehyde is not very soluble in water, which can limit its use in certain experiments.

Future Directions

The future of 7-chlorofuro[2,3-c]pyridine-2-carbaldehyde research is promising. There are a number of potential future directions for 7-chlorofuro[2,3-c]pyridine-2-carbaldehyde research, including the development of new synthesis methods, the study of its biochemical and physiological effects, and the development of new drug candidates. Additionally, 7-chlorofuro[2,3-c]pyridine-2-carbaldehyde could be used to study the structure and function of enzymes and other proteins, and to develop new catalysts for chemical syntheses. Finally, 7-chlorofuro[2,3-c]pyridine-2-carbaldehyde could be used to develop new compounds with therapeutic potential.

properties

CAS RN

1207973-17-8

Product Name

7-chlorofuro[2,3-c]pyridine-2-carbaldehyde

Molecular Formula

C8H4ClNO2

Molecular Weight

181.6

Purity

95

Origin of Product

United States

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